[(Pyrazin-2-ylmethyl)-amino]-acetic acid
Description
Properties
IUPAC Name |
2-(pyrazin-2-ylmethylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)5-9-4-6-3-8-1-2-10-6/h1-3,9H,4-5H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWAZENJYOGXNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CNCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of Pyrazin-2-ylmethylamine
A foundational approach involves the alkylation of pyrazin-2-ylmethylamine with haloacetic acid derivatives. For instance, reacting pyrazin-2-ylmethylamine with chloroacetic acid in the presence of a base like sodium hydroxide facilitates nucleophilic substitution. The amine acts as a nucleophile, displacing the chloride ion to form the desired product. This method, while straightforward, often requires careful pH control to minimize side reactions such as over-alkylation or hydrolysis of the pyrazine ring.
Key parameters influencing yield include:
Reductive Amination Strategy
Reductive amination offers an alternative route, particularly when starting from pyrazine-2-carbaldehyde. Condensation of the aldehyde with glycine (aminoacetic acid) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) forms the C–N bond. This method leverages the inherent reactivity of aldehydes with primary amines, followed by in situ reduction to stabilize the imine intermediate.
Advantages of this approach include:
Peptide Coupling Protocols
Modern synthetic strategies employ coupling reagents to link pyrazin-2-ylmethylamine with protected acetic acid derivatives. For example, using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as a coupling agent, the amine reacts with tert-butyl acetate to form a protected intermediate. Subsequent deprotection via acidic hydrolysis (e.g., trifluoroacetic acid) yields the target compound.
Critical considerations include:
-
Protecting group selection : tert-Butyl esters prevent unwanted side reactions during coupling.
-
Catalyst efficiency : CDMT outperforms traditional agents like EDCI/HOBt in minimizing racemization.
Optimization of Reaction Conditions
Solvent Systems and Temperature
Optimal solvent systems vary by method. For alkylation, DMF or acetonitrile enhances solubility of intermediates, while reductive amination favors methanol for its reducing agent compatibility. Patent data highlights the use of hydrocarbon solvents like n-heptane for crystallization, ensuring high-purity isolates. Temperature ranges from 25°C (room temperature for sensitive steps) to 60°C (accelerating slower reactions) are critical for yield optimization.
Catalytic Additives
The addition of catalytic triethylamine in alkylation reactions neutralizes HCl byproducts, driving the reaction to completion. In coupling protocols, dimethylaminopyridine (DMAP) accelerates acyl transfer, improving yields by 15–20%.
Characterization and Analytical Techniques
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) : 1H NMR spectra confirm structural integrity, with characteristic shifts for the pyrazine protons (δ 8.3–8.5 ppm) and methylene-amino group (δ 3.7–4.1 ppm).
-
High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C8H9N3O2, theoretical 179.07 g/mol) with precision ≤2 ppm error.
Chromatographic Purity Assessment
Reverse-phase HPLC using C18 columns and acetonitrile/water gradients ensures ≥95% purity. Retention times typically range between 6–8 minutes under isocratic conditions.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Limitations |
|---|---|---|---|---|
| Direct Alkylation | 65–75 | 90–92 | Moderate | Byproduct formation |
| Reductive Amination | 70–80 | 88–90 | High | Sensitivity to reducing agents |
| Peptide Coupling | 80–85 | 95–98 | Low | Cost of coupling reagents |
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
[(Pyrazin-2-ylmethyl)-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Pyrazine-2-carboxylic acid.
Reduction: Pyrazin-2-ylmethylamine.
Substitution: Various substituted pyrazine derivatives depending on the substituent used.
Scientific Research Applications
Chemical Synthesis
The synthesis of [(Pyrazin-2-ylmethyl)-amino]-acetic acid typically involves the reaction of pyrazine derivatives with amino acids. Common methods include:
- Condensation Reactions : Pyrazine derivatives are reacted with amino acids in the presence of catalysts, often using organic solvents like ethanol or methanol at elevated temperatures.
- Advanced Techniques : Industrial production may employ continuous flow reactors and optimized conditions to enhance yield and purity, utilizing techniques such as chromatography for purification.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. A study reported the minimum inhibitory concentration (MIC) values against several pathogens:
| Pathogen | MIC (μg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| P. aeruginosa | 64 |
| C. albicans | 128 |
These results suggest that the compound is particularly effective against S. aureus, indicating its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study evaluated its effects on various cancer cell lines, yielding the following IC50 values:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 9.1 |
| HeLa (Cervical) | 12.3 |
| A549 (Lung) | 15.7 |
| HepG2 (Liver) | 18.2 |
The promising activity against MCF-7 breast cancer cells positions this compound as a candidate for further development in cancer therapies .
In Vivo Efficacy in Alzheimer's Disease
A recent case study explored the efficacy of this compound in a mouse model of Alzheimer's disease:
- Cognitive Function : Treated mice exhibited improved cognitive performance in the Morris water maze test.
- Amyloid Plaque Reduction : There was a significant decrease in amyloid-β plaque formation in the brain.
- Neuroinflammation : Levels of pro-inflammatory cytokines were reduced, suggesting anti-inflammatory properties .
Mechanism of Action
The mechanism by which [(Pyrazin-2-ylmethyl)-amino]-acetic acid exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Key Differences
Trifluoroacetyl (16i) and pivaloyl (16h) groups increase steric bulk and lipophilicity, which may influence membrane permeability .
Reactivity: Pyrazine derivatives are more prone to hydrolysis under acidic conditions due to the electron-withdrawing nature of the ring, whereas tert-butylcarboxyamino (16j) offers greater stability .
Biological Relevance: Indole-based analogs mimic tryptophan homologs, making them useful in peptide engineering . Pyrazine derivatives may offer novel binding motifs for enzymes or receptors due to their unique heterocyclic structure .
Data Tables from Research
Table 2: Hydrolysis and Decarboxylation Efficiency
| Compound | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 16i | KOtBu | THF | 87 | |
| 16h | KOtBu | THF | 71 |
Biological Activity
[(Pyrazin-2-ylmethyl)-amino]-acetic acid is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrazine ring with an amino group and an acetic acid moiety. This unique structure enhances its solubility and interaction potential with various biological targets, making it a valuable subject of study.
| Property | Details |
|---|---|
| Chemical Formula | C7H10N2O2 |
| Molecular Weight | 154.17 g/mol |
| Functional Groups | Pyrazine ring, amino group, acetic acid |
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anticancer Activity : Preliminary studies indicate that it may inhibit the proliferation of cancer cells, highlighting its potential as an anticancer therapeutic.
- Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : It may bind to specific enzymes, inhibiting or activating their functions, which can lead to altered metabolic pathways.
- Receptor Modulation : The compound can interact with cellular receptors, influencing signal transduction pathways critical for various physiological responses.
- Gene Expression Influence : There is evidence suggesting that it may affect the transcription and translation processes of specific genes involved in disease pathways.
Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was determined for various strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This data suggests that the compound could serve as a foundation for developing new antimicrobial agents.
Anticancer Research
In vitro studies have revealed that this compound inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values observed were as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
These findings indicate a promising avenue for further research into its potential as an anticancer drug.
Q & A
Q. What synthetic protocols are commonly used to prepare [(Pyrazin-2-ylmethyl)-amino]-acetic acid, and what intermediates are critical in its synthesis?
this compound can be synthesized via nucleophilic addition to diethyl mesoxalate (DEMO), a highly electrophilic tricarbonyl compound. DEMO reacts with acid amides (e.g., pyrazine derivatives) to form N,O-hemiacetals, which are dehydrated to generate N-acylimines. These intermediates undergo a second nucleophilic addition with heterocycles like pyrroles or indoles, followed by hydrolysis and decarboxylation to yield α,α-disubstituted acetic acid derivatives . Key intermediates include N,O-hemiacetals (e.g., 2a ) and N-acylimines (e.g., 4a ), which are stabilized using acetic anhydride to prevent decomposition .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
- NMR Spectroscopy : Critical for tracking reaction progress. For example, N-acylimine intermediates show distinct NMR signals (e.g., δ 8.2 ppm for aromatic protons) .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns of intermediates like N,O-acetals .
- HPLC : Used to monitor purity, especially for unstable intermediates prone to hydrolysis .
Q. How can researchers address low yields during the synthesis of this compound?
Low yields often stem from competing side reactions (e.g., DEMO hydration to gem-diols) or intermediate instability. Strategies include:
- Using molecular sieves (3 Å) to absorb water and suppress hydrolysis .
- Optimizing reaction temperature (e.g., 120°C in toluene for second nucleophilic additions) .
- Employing bulky acyl groups (e.g., tert-butoxycarbonyl) to stabilize N-acylimines .
Advanced Research Questions
Q. How do steric and electronic factors influence the reactivity of intermediates in this compound synthesis?
Steric hindrance from bulky substituents (e.g., tert-butyl) accelerates elimination of acetic acid from N,O-acetals by destabilizing intermediates, as observed in DFT studies . Electron-withdrawing groups (e.g., trifluoroacetyl) reduce nucleophilicity, necessitating harsher conditions for second nucleophilic additions . For example, N-methylindole reacts efficiently with N-acylimines due to its high electron density, whereas N-trifluoroacetyl derivatives require elevated temperatures (50–120°C) .
Q. What experimental design considerations are critical for optimizing the decarboxylation step in unnatural amino acid synthesis?
Decarboxylation of α,α-disubstituted malonates to this compound derivatives requires:
- Base Selection : Potassium tert-butoxide in THF facilitates hydrolysis and subsequent decarboxylation, achieving yields up to 87% .
- Solvent Control : Trace water in THF acts as a hydroxide source, but anhydrous conditions prevent byproduct formation .
- Temperature Gradients : Heating at 60°C for 18 hours ensures complete conversion without racemization .
Q. How should researchers resolve contradictions in reported reaction yields for this compound synthesis?
Discrepancies often arise from variations in:
- Catalyst Loading : Rhodium/iodide catalysts in Monsanto-like processes improve selectivity (>99%) but require strict control of water content .
- Purification Methods : Silica gel chromatography can decompose acid-sensitive intermediates (e.g., 6a ), favoring extraction or recrystallization .
- Nucleophile Reactivity : Less nucleophilic amides (e.g., pentafluorobenzamide) require acetic anhydride activation to form stable N,O-acetals .
Q. What applications does this compound have in medicinal chemistry?
This compound serves as a precursor for:
- Unnatural Amino Acids : Homologs of tryptophan with modified indole/pyrazine moieties exhibit enhanced binding to adenosine receptors .
- Dipeptide Synthesis : DEMO-derived N-acylimines enable site-specific incorporation of protected amino groups, as shown in prolineamide coupling reactions .
- Enzyme Inhibitors : Analogues with bulky acyl groups (e.g., pivaloyl) mimic transition states in histone deacetylase inhibition .
Q. Methodological Notes
- References : Prioritize protocols from peer-reviewed syntheses (e.g., DEMO-mediated routes ) over commercial data.
- Data Validation : Cross-check NMR assignments with computational models (e.g., chemical shifts for N-acylimines ).
- Error Mitigation : Replicate reactions under inert atmospheres (argon) to prevent oxidation of sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
